5-(Tributylstannyl)thiophene-2-carbaldehyde
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Overview
Description
5-(Tributylstannyl)thiophene-2-carbaldehyde is an organotin compound that features a thiophene ring substituted with a tributylstannyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)thiophene-2-carbaldehyde typically involves the stannylation of thiophene derivatives. One common method is the Stille coupling reaction, where a thiophene derivative is reacted with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or THF (tetrahydrofuran) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Tributylstannyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can participate in Stille coupling reactions, where it is replaced by other groups, such as aryl or vinyl groups, in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4), toluene or THF as solvents, inert atmosphere (nitrogen or argon).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like ethanol or ether.
Major Products
Stille Coupling: Various substituted thiophene derivatives.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Scientific Research Applications
5-(Tributylstannyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of conjugated systems and polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(tributylstannyl)thiophene-2-carbaldehyde is primarily related to its reactivity in organic synthesis. The tributylstannyl group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The aldehyde group can undergo various transformations, such as oxidation and reduction, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)thiophene: Similar structure but lacks the aldehyde group, making it less versatile in certain synthetic applications.
2,5-Bis(tributylstannyl)thiophene: Contains two tributylstannyl groups, offering different reactivity and potential for polymerization.
Thiophene-2-carbaldehyde: Lacks the tributylstannyl group, limiting its use in Stille coupling reactions.
Uniqueness
5-(Tributylstannyl)thiophene-2-carbaldehyde is unique due to the presence of both the tributylstannyl and aldehyde groups, which provide a combination of reactivity that is valuable in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.
Properties
CAS No. |
144968-82-1 |
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Molecular Formula |
C17H30OSSn |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
5-tributylstannylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3OS.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
InChI Key |
HCVVZYQUTLBHDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C=O |
Origin of Product |
United States |
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